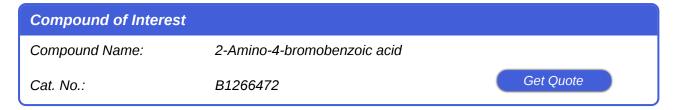


Scalable Synthesis of 2-Amino-4-bromobenzoic Acid Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of **2-Amino-4-bromobenzoic acid** and its derivatives. This versatile building block is a key intermediate in the preparation of a wide range of biologically active molecules, including pharmaceuticals and fine chemicals.[1][2][3] The protocols outlined below are designed for scalability and are based on established and reliable chemical transformations.

Introduction

2-Amino-4-bromobenzoic acid (4-Bromoanthranilic Acid) is a substituted aromatic carboxylic acid containing an amino group, a bromine atom, and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds such as quinazolinones.[4][5][6][7] Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and scalable synthetic routes.

Scalable Synthesis of 2-Amino-4-bromobenzoic Acid

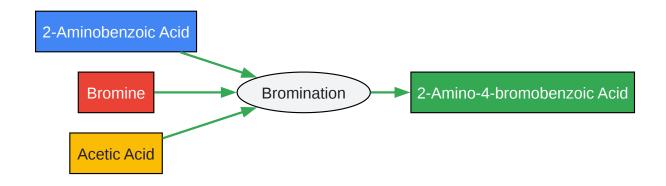
A robust and scalable synthesis of **2-Amino-4-bromobenzoic acid** can be achieved through the direct bromination of 2-aminobenzoic acid (anthranilic acid). This method offers a



straightforward approach using readily available starting materials.

Experimental Protocol: Bromination of 2-Aminobenzoic Acid

Reaction:



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Caption: Synthetic scheme for the bromination of 2-aminobenzoic acid.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (1 mol scale)	Moles
2-Aminobenzoic Acid	137.14	137.1 g	1.0
Bromine	159.81	160.0 g (51.2 mL)	1.0
Glacial Acetic Acid	60.05	1.0 L	-
Sodium Bisulfite	104.06	As needed	-
Water	18.02	-	-

Procedure:



- In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 137.1 g (1.0 mol) of 2-aminobenzoic acid in 1.0 L of glacial acetic acid.
- Cool the stirred solution to 10-15 °C in an ice-water bath.
- Slowly add 160.0 g (1.0 mol) of bromine from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into 5 L of ice-cold water with vigorous stirring.
- A precipitate will form. If the solution retains a bromine color, add a saturated solution of sodium bisulfite dropwise until the color disappears.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude product from ethanol/water to afford pure 2-Amino-4-bromobenzoic acid.

Quantitative Data:

Parameter	Value
Yield	85-90%
Purity (by HPLC)	>98%
Melting Point	230-234 °C
Reaction Time	6-8 hours
Scalability	This protocol has been successfully scaled to 5 kg batches.



Synthesis of 2-Amino-4-bromobenzoic Acid Derivatives

The versatile functional groups of **2-Amino-4-bromobenzoic acid** allow for a variety of subsequent chemical transformations. Key reactions include the Sandmeyer reaction to replace the amino group and the Ullmann condensation to form C-N and C-O bonds, as well as cyclization reactions to form heterocyclic systems.[8][9][10][11][12][13]

Application Note 1: Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities.[4][5][7][14] **2-Amino-4-bromobenzoic acid** is an excellent precursor for the synthesis of 6-bromo-quinazolin-4(3H)-one derivatives.[4]

Experimental Protocol: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

Reaction:



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Caption: Two-step synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one.



Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (0.1 mol scale)	Moles
2-Amino-4- bromobenzoic Acid	216.03	21.6 g	0.1
Acetic Anhydride	102.09	51.0 g (47.2 mL)	0.5
Ethanol	46.07	200 mL	-
Ammonium Hydroxide (28%)	35.05	50 mL	-

Procedure:

- Step 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
 - In a 250 mL round-bottom flask, suspend 21.6 g (0.1 mol) of 2-Amino-4-bromobenzoic
 acid in 51.0 g (0.5 mol) of acetic anhydride.
 - Heat the mixture to reflux for 2 hours. The solid will dissolve, and the solution will become clear.
 - Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
 - Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
- Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
 - To the crude 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one from the previous step, add 200
 mL of ethanol and 50 mL of concentrated ammonium hydroxide.
 - Heat the mixture to reflux for 4 hours.
 - Cool the reaction mixture to room temperature. A white precipitate will form.



 Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

Parameter	6-Bromo-2-methyl-4H-3,1- benzoxazin-4-one	6-Bromo-2- methylquinazolin-4(3H)- one
Yield	90-95%	85-90% (from benzoxazinone)
Purity (by HPLC)	>95%	>98%
Reaction Time	2 hours	4 hours

Application Note 2: Sandmeyer Reaction for Synthesis of 2,4-Dibromobenzoic Acid

The amino group of **2-Amino-4-bromobenzoic acid** can be efficiently replaced by another bromine atom via the Sandmeyer reaction, yielding 2,4-dibromobenzoic acid, another valuable synthetic intermediate.[9][11][15][16]

Experimental Protocol: Synthesis of 2,4-Dibromobenzoic Acid

Reaction Workflow:



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Caption: Experimental workflow for the Sandmeyer reaction.

Materials and Reagents:



Reagent	Molar Mass (g/mol)	Quantity (0.1 mol scale)	Moles
2-Amino-4- bromobenzoic Acid	216.03	21.6 g	0.1
Sodium Nitrite (NaNO ₂)	69.00	7.6 g	0.11
Hydrobromic Acid (48%)	80.91	100 mL	-
Copper(I) Bromide (CuBr)	143.45	17.2 g	0.12

Procedure:

Diazotization:

- In a 500 mL beaker, suspend 21.6 g (0.1 mol) of 2-Amino-4-bromobenzoic acid in 100 mL of 48% hydrobromic acid.
- Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Dissolve 7.6 g (0.11 mol) of sodium nitrite in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Sandmeyer Reaction:

- In a separate 1 L flask, dissolve 17.2 g (0.12 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid. Cool the solution to 0 °C.
- Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.



- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and pour it into 500 mL of ice water.
 - Collect the precipitate by vacuum filtration and wash with cold water.
 - Dissolve the crude product in a hot solution of sodium carbonate, filter to remove insoluble impurities, and then re-precipitate the acid by adding concentrated hydrochloric acid.
 - Collect the purified 2,4-dibromobenzoic acid by filtration, wash with water, and dry.

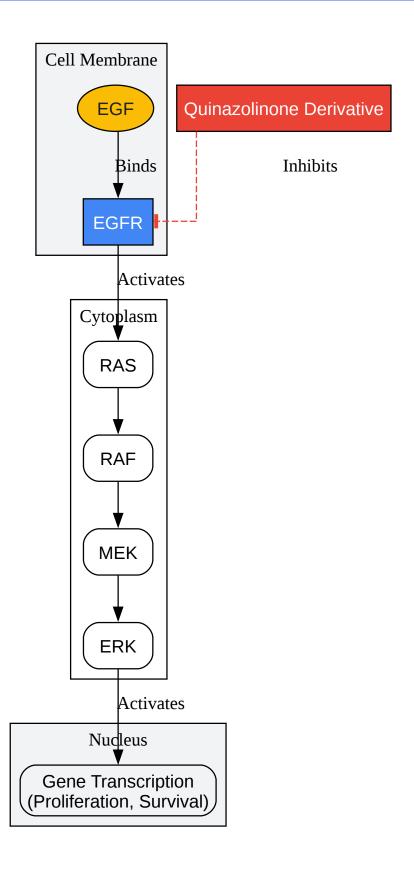
Quantitative Data:

Parameter	Value
Yield	75-80%
Purity (by HPLC)	>97%
Reaction Time	2-3 hours

Potential Signaling Pathway Involvement

While specific signaling pathways for many **2-Amino-4-bromobenzoic acid** derivatives are still under investigation, quinazolinone-based compounds are known to interact with various biological targets. For instance, some quinazolinone derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in cell proliferation and survival signaling pathways. Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cancer cell growth and survival.





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Caption: Potential inhibition of the EGFR signaling pathway by quinazolinone derivatives.



Conclusion

2-Amino-4-bromobenzoic acid is a highly valuable and versatile starting material for the scalable synthesis of a wide array of derivatives with significant potential in drug discovery and development. The protocols provided herein offer robust and scalable methods for the synthesis of the parent compound and its conversion into important heterocyclic structures. Further exploration of the biological activities of these derivatives is a promising area for future research.

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